An In-depth Technical Guide on the Core Properties of cis-1,2-Cyclopentanediol
An In-depth Technical Guide on the Core Properties of cis-1,2-Cyclopentanediol
For Researchers, Scientists, and Drug Development Professionals
Introduction
cis-1,2-Cyclopentanediol is a vicinal diol featuring a five-membered carbocyclic ring with two hydroxyl groups in a cis configuration. This seemingly simple molecule serves as a versatile chiral building block in organic synthesis, most notably in the preparation of prostaglandins (B1171923) and their analogues, which are compounds of significant interest in drug development.[1] Its stereochemistry and functionality make it a valuable synthon for the construction of complex molecular architectures. This technical guide provides a comprehensive overview of the fundamental properties, synthesis, purification, and analytical characterization of cis-1,2-cyclopentanediol.
Chemical and Physical Properties
The fundamental chemical and physical properties of cis-1,2-cyclopentanediol are summarized in the table below. These properties are crucial for its handling, storage, and application in synthetic chemistry.
| Property | Value | Reference(s) |
| Chemical Formula | C₅H₁₀O₂ | [2][3] |
| Molecular Weight | 102.13 g/mol | [2][3] |
| CAS Number | 5057-98-7 | [2][3] |
| Appearance | Colorless to light yellow liquid or solid | |
| Melting Point | 24-28 °C | [4] |
| Boiling Point | 108-109 °C at 20 mmHg | [4] |
| Density | 1.235 g/cm³ | [3] |
| Refractive Index | 1.477-1.479 | [3] |
| Solubility | Soluble in water and polar organic solvents. | |
| InChI Key | VCVOSERVUCJNPR-SYDPRGILSA-N | [5] |
Spectroscopic Properties
The structural elucidation of cis-1,2-cyclopentanediol relies on various spectroscopic techniques. The key data are presented below.
¹H NMR Spectroscopy
The proton NMR spectrum of cis-1,2-cyclopentanediol is characterized by signals corresponding to the methine protons adjacent to the hydroxyl groups and the methylene (B1212753) protons of the cyclopentane (B165970) ring.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~3.8 | m | 2H | CH-OH |
| ~1.8-1.5 | m | 6H | CH₂ |
Note: Specific chemical shifts and coupling constants can vary depending on the solvent and spectrometer frequency. The provided data is a general representation.
¹³C NMR Spectroscopy
The carbon NMR spectrum provides information on the carbon framework of the molecule.
| Chemical Shift (δ) ppm | Assignment |
| ~75 | CH-OH |
| ~30 | CH₂ |
| ~20 | CH₂ |
Note: The exact chemical shifts can vary based on the experimental conditions.
Mass Spectrometry
Electron ionization mass spectrometry (EI-MS) of cis-1,2-cyclopentanediol results in fragmentation patterns that can be used for its identification.
| m/z | Relative Intensity | Proposed Fragment |
| 102 | Moderate | [M]⁺ (Molecular Ion) |
| 84 | High | [M - H₂O]⁺ |
| 71 | High | [M - OCH₃]⁺ or [C₄H₇O]⁺ |
| 57 | Very High | [C₄H₉]⁺ or [C₃H₅O]⁺ |
| 43 | High | [C₃H₇]⁺ or [C₂H₃O]⁺ |
Note: The fragmentation pattern is a prediction based on typical alcohol fragmentation and may vary.
Infrared (IR) Spectroscopy
The IR spectrum of cis-1,2-cyclopentanediol is distinguished by a broad absorption band in the hydroxyl region, indicative of intramolecular hydrogen bonding between the two cis-hydroxyl groups.
| Frequency (cm⁻¹) | Intensity | Assignment |
| ~3600-3200 | Strong, Broad | O-H stretch (intramolecular hydrogen bonding) |
| ~2950 | Strong | C-H stretch (aliphatic) |
| ~1050 | Strong | C-O stretch |
Experimental Protocols
Synthesis of cis-1,2-Cyclopentanediol
The most common and stereoselective methods for the synthesis of cis-1,2-cyclopentanediol involve the syn-dihydroxylation of cyclopentene (B43876).
This method utilizes a catalytic amount of osmium tetroxide (OsO₄) with a stoichiometric co-oxidant, such as N-methylmorpholine N-oxide (NMO).
Protocol:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve cyclopentene in a suitable solvent system, such as a mixture of acetone (B3395972) and water.
-
Add a stoichiometric amount of NMO to the solution.
-
To this stirring solution, add a catalytic amount of osmium tetroxide (as a solution in tert-butanol).
-
Stir the reaction mixture at room temperature for 12-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bisulfite.
-
Stir the mixture for 30 minutes to reduce the osmate ester.
-
Extract the aqueous layer with an organic solvent, such as ethyl acetate (B1210297).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude cis-1,2-cyclopentanediol.
This method employs potassium permanganate (B83412) (KMnO₄) under cold, alkaline conditions to achieve syn-dihydroxylation.
Protocol:
-
Dissolve cyclopentene in a suitable solvent, such as acetone or tert-butanol, in a flask cooled in an ice bath.
-
Slowly add a pre-cooled, dilute aqueous solution of potassium permanganate and a base (e.g., sodium hydroxide) to the stirring cyclopentene solution. Maintain the temperature below 5 °C.
-
Continue stirring until the purple color of the permanganate has discharged and a brown precipitate of manganese dioxide (MnO₂) has formed.
-
Filter the reaction mixture to remove the manganese dioxide.
-
Saturate the filtrate with sodium chloride and extract with an organic solvent like ethyl acetate.
-
Dry the combined organic extracts over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product.
Purification
The crude cis-1,2-cyclopentanediol can be purified by either distillation or recrystallization.
-
Set up a fractional distillation apparatus for vacuum distillation.
-
Heat the crude product under reduced pressure.
-
Collect the fraction that distills at 108-109 °C at 20 mmHg.
-
Dissolve the crude solid in a minimum amount of a hot solvent (e.g., a mixture of ethyl acetate and hexanes).
-
Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold solvent.
-
Dry the purified crystals under vacuum.
Analytical Methods
Protocol:
-
Derivatization (Optional but Recommended for Diols): To improve volatility and peak shape, derivatize the sample by silylating the hydroxyl groups. A common reagent is N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA).
-
GC Column: Use a non-polar or medium-polarity capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Injector: Set the injector temperature to 250 °C. Use a split or splitless injection depending on the sample concentration.
-
Oven Program: Start at an initial temperature of 60 °C, hold for 2 minutes, then ramp up to 250 °C at a rate of 10 °C/min.
-
Carrier Gas: Use helium at a constant flow rate of 1 mL/min.
-
MS Detector: Set the ion source temperature to 230 °C and the quadrupole temperature to 150 °C. Acquire data in full scan mode over a mass range of m/z 40-300.
Role in Drug Development
cis-1,2-Cyclopentanediol is a crucial chiral precursor in the synthesis of prostaglandins, a class of lipid compounds with diverse and potent physiological effects.[6] Prostaglandins are involved in processes such as inflammation, blood pressure regulation, and uterine contractions.[6] Synthetic prostaglandin (B15479496) analogues are used in various therapeutic areas, including the treatment of glaucoma, peptic ulcers, and for inducing labor.
The stereochemistry of the hydroxyl groups in cis-1,2-cyclopentanediol is pivotal for establishing the correct stereocenters in the prostaglandin core structure. Synthetic strategies often involve the elaboration of the cyclopentane ring of the diol to introduce the two side chains characteristic of prostaglandins.
Visualizations
Synthesis Workflow
Caption: Synthetic workflow for cis-1,2-Cyclopentanediol.
Prostaglandin Synthesis Pathway Relationship
References
- 1. scbt.com [scbt.com]
- 2. guidechem.com [guidechem.com]
- 3. cis-1,2-Cyclopentanediol, 98%, Thermo Scientific™ | Fisher Scientific [fishersci.ca]
- 4. (1R,2S)-cyclopentane-1,2-diol | C5H10O2 | CID 2733293 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Cyclopentenone Prostaglandins: Biologically Active Lipid Mediators Targeting Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. google.com [google.com]
